Cas no 1694908-04-7 (Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate)

Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate is a brominated aromatic ester with a reactive amino group, making it a versatile intermediate in organic synthesis. Its structure combines a methoxy-substituted phenyl ring with a bromo substituent, offering selective reactivity for cross-coupling reactions or further functionalization. The ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. The presence of both amino and bromo groups allows for diverse transformations, including nucleophilic substitutions or metal-catalyzed couplings, making it valuable in pharmaceutical and agrochemical research. This compound is particularly useful for constructing complex heterocycles or chiral scaffolds due to its bifunctional reactivity. Proper storage under inert conditions is recommended to maintain stability.
Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate structure
1694908-04-7 structure
Product name:Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
CAS No:1694908-04-7
MF:C10H12BrNO3
MW:274.11118221283
CID:5760089
PubChem ID:103693562

Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 1694908-04-7
    • EN300-1911238
    • methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
    • Benzeneacetic acid, α-amino-2-bromo-5-methoxy-, methyl ester
    • Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
    • Inchi: 1S/C10H12BrNO3/c1-14-6-3-4-8(11)7(5-6)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3
    • InChI Key: OEQVWSVKBALTRC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(C(=O)OC)N)OC

Computed Properties

  • Exact Mass: 273.00006g/mol
  • Monoisotopic Mass: 273.00006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • Density: 1.466±0.06 g/cm3(Predicted)
  • Boiling Point: 341.7±42.0 °C(Predicted)
  • pka: 6.13±0.10(Predicted)

Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1911238-0.05g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
0.05g
$587.0 2023-09-17
Enamine
EN300-1911238-1.0g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
1g
$871.0 2023-06-02
Enamine
EN300-1911238-10.0g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
10g
$3746.0 2023-06-02
Enamine
EN300-1911238-0.1g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
0.1g
$615.0 2023-09-17
Enamine
EN300-1911238-0.5g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
0.5g
$671.0 2023-09-17
Enamine
EN300-1911238-5g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
5g
$2028.0 2023-09-17
Enamine
EN300-1911238-0.25g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
0.25g
$642.0 2023-09-17
Enamine
EN300-1911238-2.5g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
2.5g
$1370.0 2023-09-17
Enamine
EN300-1911238-10g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
10g
$3007.0 2023-09-17
Enamine
EN300-1911238-5.0g
methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate
1694908-04-7
5g
$2525.0 2023-06-02

Additional information on Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate

Comprehensive Overview of Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate (CAS No. 1694908-04-7)

Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate (CAS No. 1694908-04-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of aryl-substituted amino acid esters, which are widely explored for their potential applications in drug discovery and material science. Its molecular structure combines a bromo-methoxyphenyl moiety with an amino acetate ester group, making it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for high-purity synthetic intermediates like Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate has surged, driven by advancements in small-molecule therapeutics and crop protection chemicals. Researchers are particularly interested in its potential as a building block for bioactive compounds, especially those targeting neurological and metabolic disorders. The presence of both bromine and methoxy functional groups offers multiple sites for further chemical modifications, enabling the creation of derivatives with tailored properties.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate?" The synthesis typically involves a multi-step process, starting from commercially available 2-bromo-5-methoxybenzaldehyde. Key steps include Strecker amino acid synthesis or reductive amination, followed by esterification to yield the final product. Optimizing reaction conditions to achieve high yields and purity remains a focus for industrial chemists.

Another trending topic in the context of CAS No. 1694908-04-7 is its role in green chemistry. With increasing emphasis on sustainable practices, researchers are exploring catalyst-free reactions and biodegradable solvents for its production. This aligns with broader industry trends, as evidenced by searches for terms like "eco-friendly synthesis of bromophenyl derivatives" and "reducing waste in pharmaceutical intermediates."

The compound's physicochemical properties also attract significant interest. Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate is a white to off-white crystalline powder with moderate solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO). Its stability under various pH conditions makes it suitable for further derivatization, a feature often queried as "stability profile of amino ester compounds." Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed for quality control.

From a commercial perspective, CAS No. 1694908-04-7 is supplied by several specialty chemical manufacturers, with certifications like GMP and ISO being critical for pharmaceutical-grade material. Recent market analyses highlight growing inquiries for custom synthesis services and scale-up production of this compound, reflecting its expanding applications. Searches for "bulk suppliers of Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate" have increased by 30% year-over-year, indicating rising industrial demand.

In conclusion, Methyl 2-amino-2-(2-bromo-5-methoxyphenyl)acetate (CAS No. 1694908-04-7) represents a valuable intermediate in modern synthetic chemistry. Its structural versatility, combined with evolving sustainable synthesis methods, positions it as a compound of enduring relevance. As research continues to uncover new applications—particularly in drug discovery and agrochemical innovation—its importance in the chemical industry is expected to grow further.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd